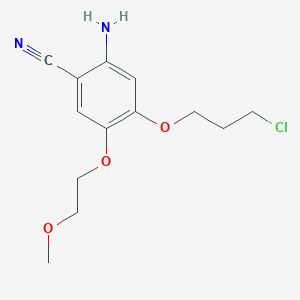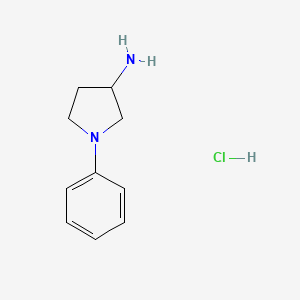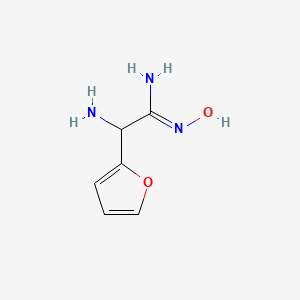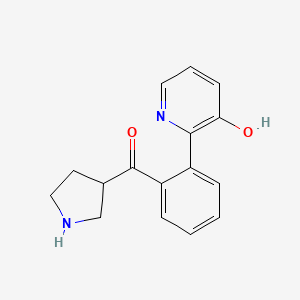
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano and methoxy groups: These functional groups can be introduced through nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a potential modulator of biological pathways.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
- N-(5-Cyano-2-methoxyphenyl)-2-phenylpyrrolidine-1-carboxamide
- N-(5-Cyano-2-methoxyphenyl)-2-(2-chlorophenyl)-4-methylpyrrolidine-1-carboxamide
Uniqueness
N-(5-Cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The combination of cyano, methoxy, and fluorophenyl groups might confer specific properties, such as increased lipophilicity or altered electronic effects, making it distinct from similar compounds.
属性
分子式 |
C20H20FN3O2 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
N-(5-cyano-2-methoxyphenyl)-2-(2-fluorophenyl)-4-methylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C20H20FN3O2/c1-13-9-18(15-5-3-4-6-16(15)21)24(12-13)20(25)23-17-10-14(11-22)7-8-19(17)26-2/h3-8,10,13,18H,9,12H2,1-2H3,(H,23,25) |
InChI 键 |
WUROPBXVCRJCMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(N(C1)C(=O)NC2=C(C=CC(=C2)C#N)OC)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12861578.png)


![2-Bromobenzo[d]oxazole-7-carbonitrile](/img/structure/B12861598.png)
![2-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-imine](/img/structure/B12861599.png)
![2-Bromo-7-(methylthio)benzo[d]oxazole](/img/structure/B12861607.png)




![4-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861627.png)



